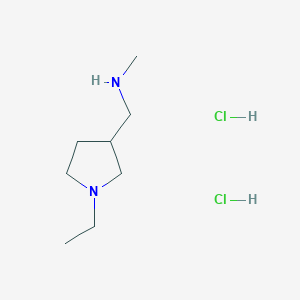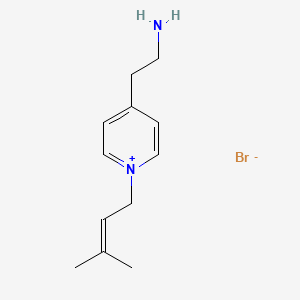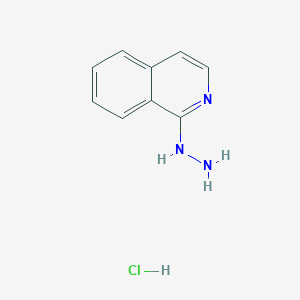
Sodium 5-(1-adamantyl)-2-methyl-3-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-(1-adamantyl)-2-methyl-3-furoate is a compound that belongs to the class of adamantane derivatives. Adamantane is a unique diamondoid hydrocarbon known for its rigid, cage-like structure, which imparts significant stability and lipophilicity to its derivatives. This compound is characterized by the presence of a furoate group, which is a derivative of furan, a heterocyclic organic compound. The combination of the adamantyl and furoate moieties in this compound results in unique chemical and physical properties that make it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(1-adamantyl)-2-methyl-3-furoate typically involves the reaction of 1-adamantyl derivatives with furoic acid derivatives under specific conditions. One common method includes the esterification of 1-adamantyl alcohol with 2-methyl-3-furoic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require the use of catalysts and solvents to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 5-(1-adamantyl)-2-methyl-3-furoate undergoes several types of chemical reactions, including:
Oxidation: The furoate moiety can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can target the furoate group, leading to the formation of reduced derivatives.
Substitution: The adamantyl group can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the adamantyl group.
Major Products Formed:
Applications De Recherche Scientifique
Sodium 5-(1-adamantyl)-2-methyl-3-furoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of viral infections and as a drug delivery agent.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings, due to its stability and unique structural properties.
Mécanisme D'action
The mechanism of action of Sodium 5-(1-adamantyl)-2-methyl-3-furoate involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets effectively. The furoate moiety can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
1-Adamantyl derivatives: Compounds such as 1-adamantylamine and 1-adamantanol share the adamantyl moiety but differ in their functional groups.
Furoate derivatives: Compounds like methyl furoate and ethyl furoate share the furoate moiety but lack the adamantyl group.
Uniqueness: Sodium 5-(1-adamantyl)-2-methyl-3-furoate is unique due to the combination of the adamantyl and furoate moieties, which imparts distinct chemical and physical properties. This combination enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable for various scientific and industrial applications.
Propriétés
IUPAC Name |
sodium;5-(1-adamantyl)-2-methylfuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3.Na/c1-9-13(15(17)18)5-14(19-9)16-6-10-2-11(7-16)4-12(3-10)8-16;/h5,10-12H,2-4,6-8H2,1H3,(H,17,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNVDOVUUOSENC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C23CC4CC(C2)CC(C4)C3)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B7953541.png)

![[3-(Methoxymethyl)phenyl]amine sulfate (salt)](/img/structure/B7953550.png)





